molecular formula C22H29N5O4 B6563916 4-{2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine CAS No. 946213-78-1

4-{2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine

Cat. No.: B6563916
CAS No.: 946213-78-1
M. Wt: 427.5 g/mol
InChI Key: JHQYEEFBOKIMCF-UHFFFAOYSA-N
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Description

The compound “4-{2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a piperazine ring, a pyrimidine ring, and a morpholine ring. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of multiple heterocyclic rings suggests that it may have a rigid and possibly planar structure. The electron-donating methoxy groups and the electron-withdrawing benzoyl group could create interesting electronic effects within the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer potential reactivity based on its functional groups. For example, the amide bond could potentially undergo hydrolysis under acidic or basic conditions. The methoxy groups could potentially be demethylated under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, its solubility would likely be influenced by the polar amide group and the nonpolar aromatic rings .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. It could also be interesting to explore its interactions with various biological targets, and to investigate its potential uses in medicine or other fields .

Mechanism of Action

Target of Action

The primary targets of this compound are the D2 and 5-HT2A receptors . These receptors play a crucial role in the central nervous system. The D2 receptor is a dopamine receptor, and its activation is known to inhibit adenylate cyclase, leading to decreased levels of cyclic adenosine monophosphate (cAMP). The 5-HT2A receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor .

Mode of Action

The compound interacts with its targets (D2 and 5-HT2A receptors) through antagonistic action This leads to changes in downstream signaling pathways, particularly those involving cAMP .

Biochemical Pathways

The antagonistic action on D2 and 5-HT2A receptors affects multiple biochemical pathways. The inhibition of D2 receptors leads to an increase in cAMP levels, which can affect various downstream effects such as the opening of cation channels and activation of certain types of adenylyl cyclase . The blockade of 5-HT2A receptors can lead to changes in intracellular calcium levels .

Pharmacokinetics

The physicochemical properties of the compound, such as size, charge, and lipophilicity, can be modified to improve its pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its antagonistic effects on D2 and 5-HT2A receptors. By blocking these receptors, the compound can alter neuronal signaling, potentially leading to changes in behavior and perception .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with its targets. Additionally, the presence of other molecules can influence the compound’s bioavailability and its ability to reach and interact with its targets .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O4/c1-16-14-20(25-10-12-31-13-11-25)24-22(23-16)27-8-6-26(7-9-27)21(28)17-4-5-18(29-2)19(15-17)30-3/h4-5,14-15H,6-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQYEEFBOKIMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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